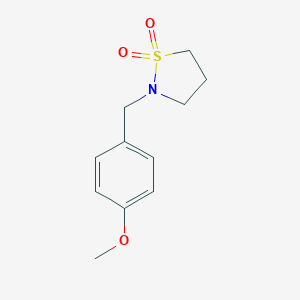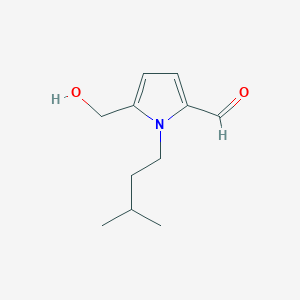![molecular formula C7H9F3N2O B137770 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone CAS No. 134253-08-0](/img/structure/B137770.png)
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone, also known as DABCO-TFE, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is widely used in various chemical reactions as a catalyst, and its effectiveness has been demonstrated in several scientific studies.
Mechanism Of Action
The mechanism of action of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst involves the activation of the carbonyl group in the substrate through hydrogen bonding. This activation leads to the formation of an intermediate, which undergoes subsequent reactions to form the desired product. The trifluoromethyl group in 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone also plays a crucial role in the mechanism of action by stabilizing the intermediate and enhancing the reactivity of the carbonyl group.
Biochemical And Physiological Effects
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone has no known biochemical or physiological effects as it is primarily used as a catalyst in chemical reactions. However, it is important to note that this compound should be handled with caution as it can be toxic if ingested or inhaled.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst include its high efficiency, selectivity, and stability under various reaction conditions. It is also relatively easy to handle and store, making it a popular choice for many researchers. However, the limitations of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone include its high cost and limited availability, which may restrict its use in some laboratories.
Future Directions
There are several future directions for the research and development of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone. One potential area of focus is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another area of interest is the application of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone in the synthesis of new organic compounds with unique properties. Additionally, further research is needed to explore the potential of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst in more complex chemical reactions.
Synthesis Methods
The synthesis of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone involves the reaction between 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Scientific Research Applications
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone has been widely used as a catalyst in various chemical reactions, including the synthesis of organic compounds, such as lactones, lactams, and cyclic carbonates. It has also been used in the synthesis of polymers, such as polyesters and polyurethanes. The effectiveness of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst has been demonstrated in several scientific studies, and it has been shown to be highly efficient and selective in many reactions.
properties
CAS RN |
134253-08-0 |
|---|---|
Product Name |
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone |
Molecular Formula |
C7H9F3N2O |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-(3,6-diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6(13)12-3-4-1-11-2-5(4)12/h4-5,11H,1-3H2 |
InChI Key |
RRGSGVIDCYVSED-UHFFFAOYSA-N |
SMILES |
C1C2CN(C2CN1)C(=O)C(F)(F)F |
Canonical SMILES |
C1C2CN(C2CN1)C(=O)C(F)(F)F |
synonyms |
3,6-Diazabicyclo[3.2.0]heptane, 6-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



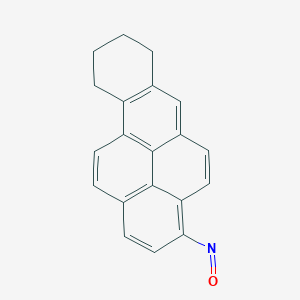
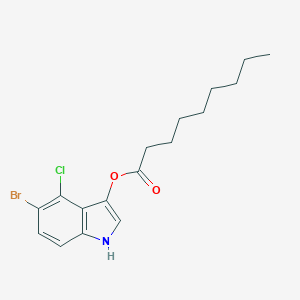
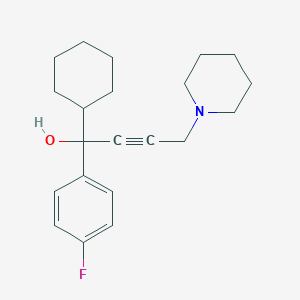
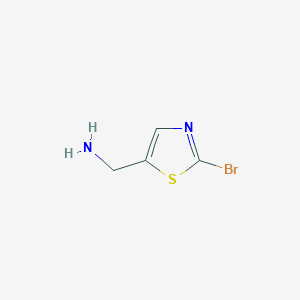

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
